molecular formula C16H25NO2S B223511 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine

1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine

Cat. No. B223511
M. Wt: 295.4 g/mol
InChI Key: JBJOLZYMYMUSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine, also known as BTPM, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its unique properties and mechanism of action.

Scientific Research Applications

1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine acts as a selective inhibitor of COX-2 and LOX enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine reduces the production of inflammatory mediators and promotes an anti-inflammatory response. 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.

Biochemical And Physiological Effects

1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine is its selectivity for COX-2 and LOX enzymes, which reduces the risk of side effects associated with non-selective inhibitors. 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has also been shown to have low toxicity in animal models, making it a potential candidate for further preclinical studies. However, one limitation of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine. One direction is the development of more potent and selective inhibitors of COX-2 and LOX enzymes. Another direction is the investigation of the potential use of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the use of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine as a tool for studying the role of COX-2 and LOX enzymes in disease pathogenesis could provide valuable insights into the underlying mechanisms of these diseases.

Synthesis Methods

1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine can be synthesized using a variety of methods, including the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. Other methods include the reaction of 2-methylpiperidine with 4-tert-butylbenzenesulfonyl isocyanate or 4-tert-butylbenzenesulfonyl azide. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

Product Name

1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-2-methylpiperidine

InChI

InChI=1S/C16H25NO2S/c1-13-7-5-6-12-17(13)20(18,19)15-10-8-14(9-11-15)16(2,3)4/h8-11,13H,5-7,12H2,1-4H3

InChI Key

JBJOLZYMYMUSKY-UHFFFAOYSA-N

SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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